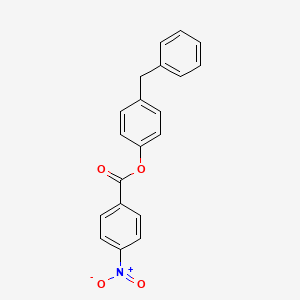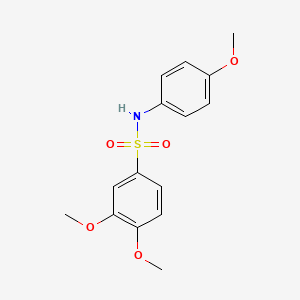
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide, also known as MPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves its binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are important in the regulation of pH in the body. The inhibition of carbonic anhydrase has also been shown to have anti-inflammatory effects, making N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide a potential therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been found to exhibit numerous biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to inhibit the activity of other enzymes such as urease and cholinesterase. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has several advantages as a tool for scientific research. It is a relatively inexpensive compound that is easy to synthesize. It has also been found to be stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, its inhibition of carbonic anhydrase can lead to changes in pH, which may affect the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new therapeutic agents based on its inhibition of carbonic anhydrase. Another area of research is the exploration of its potential as an antimicrobial agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide involves the reaction of 6-methyl-2-pyridineamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide as a yellow crystalline solid. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform.
Wissenschaftliche Forschungsanwendungen
N-(6-methyl-2-pyridinyl)-4-nitrobenzenesulfonamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. This inhibition has been shown to have potential applications in the treatment of diseases such as glaucoma and epilepsy.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-3-2-4-12(13-9)14-20(18,19)11-7-5-10(6-8-11)15(16)17/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWKTNXKKSBWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201627 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methylpyridin-2-yl)-4-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B5811269.png)
![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)
![[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)


![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)

![2-[2-(2-oxo-5-phenyl-3(2H)-thienylidene)hydrazino]benzoic acid](/img/structure/B5811333.png)
![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)

![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5811374.png)
